molecular formula C13H19N3O6S B7401538 N-(2-ethyl-2-hydroxybutyl)-3-nitro-4-sulfamoylbenzamide

N-(2-ethyl-2-hydroxybutyl)-3-nitro-4-sulfamoylbenzamide

Cat. No.: B7401538
M. Wt: 345.37 g/mol
InChI Key: GZMNBFVZTHNLEV-UHFFFAOYSA-N
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Description

N-(2-ethyl-2-hydroxybutyl)-3-nitro-4-sulfamoylbenzamide is a complex organic compound that features a benzamide core substituted with a nitro group, a sulfamoyl group, and a 2-ethyl-2-hydroxybutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-2-hydroxybutyl)-3-nitro-4-sulfamoylbenzamide typically involves multi-step organic reactions. One common route starts with the nitration of a benzamide derivative to introduce the nitro group. This is followed by sulfonation to add the sulfamoyl group. The final step involves the alkylation of the benzamide with 2-ethyl-2-hydroxybutyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-2-hydroxybutyl)-3-nitro-4-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amino-substituted benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-ethyl-2-hydroxybutyl)-3-nitro-4-sulfamoylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethyl-2-hydroxybutyl)-3-nitro-4-sulfamoylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethyl-2-hydroxybutyl)propanamide
  • N-(2-ethyl-2-hydroxybutyl)-N-methylcarbamate
  • N-(2-ethyl-2-hydroxybutyl)carbamimidoyl

Uniqueness

N-(2-ethyl-2-hydroxybutyl)-3-nitro-4-sulfamoylbenzamide is unique due to the presence of both nitro and sulfamoyl groups on the benzamide core, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for diverse applications and interactions in various scientific fields.

Properties

IUPAC Name

N-(2-ethyl-2-hydroxybutyl)-3-nitro-4-sulfamoylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O6S/c1-3-13(18,4-2)8-15-12(17)9-5-6-11(23(14,21)22)10(7-9)16(19)20/h5-7,18H,3-4,8H2,1-2H3,(H,15,17)(H2,14,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMNBFVZTHNLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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